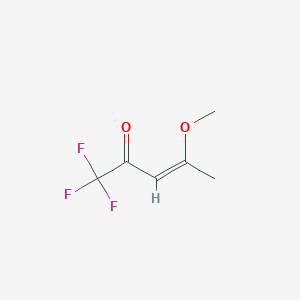

(3E)-1,1,1-三氟-4-甲氧基戊-3-烯-2-酮

描述

Synthesis Analysis

The synthesis of related trifluoro and methoxy-substituted compounds has been extensively studied. For instance, Martins and colleagues (2003) demonstrated the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, yielding compounds with good purity and yields by bromination followed by pyridine addition (Martins, 2003). These methodologies could potentially be adapted for the synthesis of "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" by altering the halogenation and alkylation steps to introduce the trifluoro and methoxy groups at the desired positions.

Molecular Structure Analysis

The molecular structure and conformations of fluorinated compounds have been a subject of interest. Frogner et al. (2010) investigated the structure of a pentafluorocyclobutene derivative, providing insights into bond lengths and angles that could be relevant to understanding the structural nuances of "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" (Frogner et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving trifluoromethyl and methoxy groups have been explored in various studies. Barlow, Haszeldine, and Murray (1980) discussed the ene reactions of trifluoronitrosomethane, which could provide insights into the reactivity of trifluoromethyl-substituted enones like "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" (Barlow et al., 1980).

科学研究应用

N-吡咯基(呋喃基)-取代哌嗪、1,4-二氮杂环己烷和1,4-二氮杂环庚烷的合成

该化合物已被用于高效合成N-吡咯基(呋喃基)-哌嗪、1,4-二氮杂环己烷和1,4-二氮杂环庚烷(Mittersteiner et al., 2019).

(1,2,3-三唑-1-基)甲基嘧啶的高效合成

它作为(1,2,3-三唑-1-基)甲基-嘧啶双杂环化合物的有效前体(Aquino et al., 2017).

氟代1,3-烯胺酮的合成和络合

该化合物用于合成科学研究中的各种化合物,特别是在具有末端CC键的氟代1,3-烯胺酮的背景下(Zhilina et al., 2012).

与C-亲核试剂的相互作用

4-乙氧基-1,1,1-三氟-3-丁烯-2-酮是一种相关化合物,它与苯基溴化镁和有机锌化合物反应,生成各种取代和加成产物(Gorbunova et al., 1993).

高度功能化的4-氨基-2-(三氟甲基)-1H-吡咯的合成

5-溴-1,1,1-三氟-4-甲氧基戊-3-烯-2-酮与伯脂族胺的反应具有高度选择性,用于合成特定的吡咯衍生物(Zanatta et al., 2021).

安全和危害

属性

IUPAC Name |

(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNIYNVIHHABIV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

CAS RN |

135351-20-1 | |

| Record name | (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

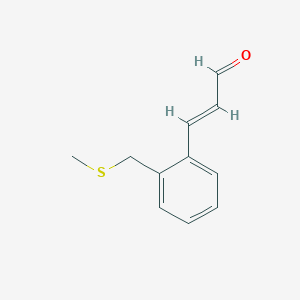

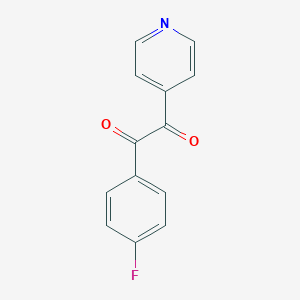

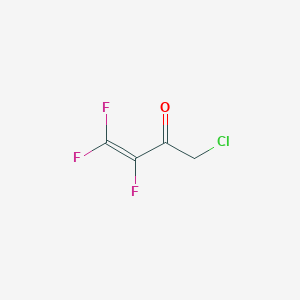

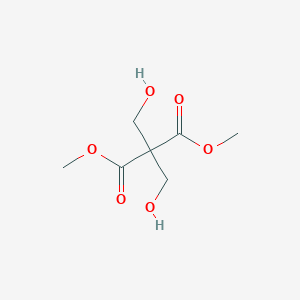

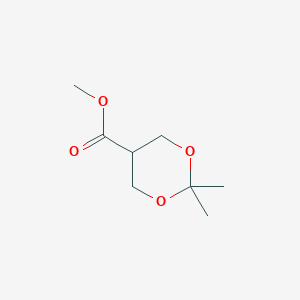

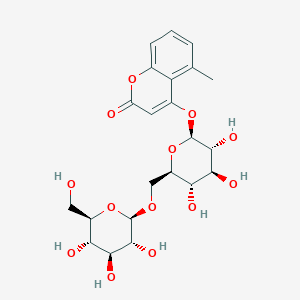

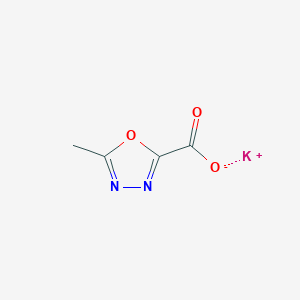

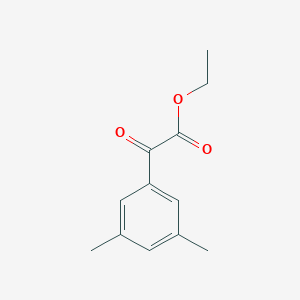

Feasible Synthetic Routes

Q & A

Q1: What makes (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one a valuable building block in organic synthesis?

A1: (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one possesses several structural features that make it attractive for synthetic chemists. The molecule contains an electrophilic carbon atom (beta to the carbonyl) that is susceptible to nucleophilic attack. [, , ] Additionally, the presence of the trifluoromethyl group can enhance the reactivity of nearby functional groups and introduce valuable physicochemical properties to the final products. [, , ] Finally, the enone moiety can participate in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. [, , ]

Q2: Can you provide specific examples of how (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been utilized in the synthesis of heterocyclic compounds?

A2: Certainly! One prominent example is its use in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine derivatives. [] This methodology involves a two-step process: first, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes a substitution reaction with sodium azide, replacing the bromine atom with an azide group. The resulting azide derivative then undergoes a click reaction with various alkynes, affording the corresponding triazole-containing intermediates. These intermediates are then cyclized with 2-methylisothiourea sulfate to yield the desired (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. []

A3: When (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one reacts with primary aliphatic amines, researchers observed the selective formation of either 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles or β-enaminones depending on the amount of amine used and the reaction conditions employed. [] This control over product selectivity highlights the versatility of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a starting material for accessing different classes of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)

![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)